2-(4-{[(5E)-1-(4-ETHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)PROPANOIC ACID
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Overview
Description
2-(4-{[(5E)-1-(4-ETHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)PROPANOIC ACID is a complex organic compound with a unique structure that includes a pyrimidinylidene core, phenoxy group, and propanoic acid moiety
Preparation Methods
The synthesis of 2-(4-{[(5E)-1-(4-ETHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)PROPANOIC ACID involves multiple steps, typically starting with the preparation of the pyrimidinylidene coreThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
2-(4-{[(5E)-1-(4-ETHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)PROPANOIC ACID has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinylidene core plays a crucial role in binding to these targets, while the phenoxy and propanoic acid groups contribute to the overall stability and activity of the compound .
Comparison with Similar Compounds
Similar compounds include other pyrimidinylidene derivatives and phenoxypropanoic acids. Compared to these compounds, 2-(4-{[(5E)-1-(4-ETHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)PROPANOIC ACID is unique due to its specific structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C22H20N2O5S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[4-[(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]propanoic acid |
InChI |
InChI=1S/C22H20N2O5S/c1-3-14-4-8-16(9-5-14)24-20(26)18(19(25)23-22(24)30)12-15-6-10-17(11-7-15)29-13(2)21(27)28/h4-13H,3H2,1-2H3,(H,27,28)(H,23,25,30)/b18-12+ |
InChI Key |
MPJDNUYJFTXQPH-LDADJPATSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC(C)C(=O)O)C(=O)NC2=S |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OC(C)C(=O)O)/C(=O)NC2=S |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC(C)C(=O)O)C(=O)NC2=S |
Origin of Product |
United States |
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